molecular formula C15H15ClN2O2S B2634902 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-81-8

2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2634902
CAS RN: 896301-81-8
M. Wt: 322.81
InChI Key: LVMUPVKVQPKYSN-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also likely contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides (which this compound is a derivative of) can be synthesized through direct condensation of carboxylic acids and amines . This process can be facilitated by various catalysts and conducted under ultrasonic irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds like this one might include solubility in organic solvents, melting and boiling points, and reactivity with various chemical reagents .

Scientific Research Applications

Structural and Conformational Analysis

A study on similar compounds, such as 3,7-dimethyl-9-[(N-substituted)-4-chlorobenzamido]-3,7-diazabicyclo[3.3.1]nonane-9-carboxamides, investigated their structural and conformational aspects using spectroscopy and molecular modeling techniques. This research contributes to understanding the physical and chemical properties of such compounds (Fernández et al., 1995).

Anticancer Activity

Compounds structurally related to 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide have been explored for their anticancer activities. For example, certain carboxamide derivatives have shown promising results in in vitro studies against various cancer cell lines, providing a foundation for further exploration in cancer treatment (Cheng et al., 2020).

Synthesis and Chemical Properties

The synthesis and chemical behavior of related compounds, such as various carboxamides, have been a subject of research, providing insights into the methods and reactions involved in producing these types of chemicals. This information is crucial for developing new pharmaceuticals and other applications (Stevens et al., 1984).

Solvatochromism and Fluorescence Studies

Research on similar carboxamides has delved into the effects of solvents on their absorption and fluorescence spectra. These studies are significant for understanding the photophysical properties of these compounds, which can have implications in fields like material science and bioimaging (Patil et al., 2011).

Bioreductive Cytotoxicity and Radiosensitization

Certain nitrothiophene carboxamides have been evaluated for their potential as bioreductively activated cytotoxins and radiosensitizers. This research is important for developing new therapeutic strategies in cancer treatment, especially in targeting hypoxic tumor cells (Threadgill et al., 1991).

Antimicrobial and Anti-inflammatory Activities

Some derivatives of similar compounds have shown promising results in antimicrobial and anti-inflammatory activities. This highlights the potential of these compounds in developing new treatments for infectious diseases and inflammatory conditions (Kumar et al., 2008).

properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMUPVKVQPKYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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